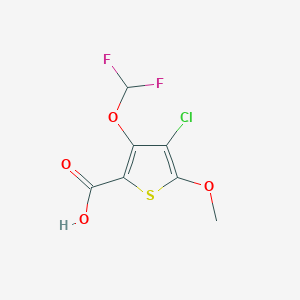
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C8H6ClF3O3S. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoroethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Applications De Recherche Scientifique
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various specialized applications .
Propriétés
Formule moléculaire |
C8H6ClF3O3S |
|---|---|
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H6ClF3O3S/c1-14-7(13)6-4(2-5(9)16-6)15-3-8(10,11)12/h2H,3H2,1H3 |
Clé InChI |
LXBWDEGNLXABAX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)Cl)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)


![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)







![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)
